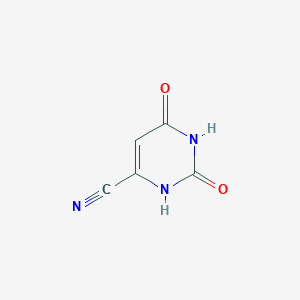

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile

Description

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOOOOUAFJLGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

The most widely documented method involves cyclocondensation between urea and cyanoacetic acid derivatives under alkaline conditions. Kanatomo et al. (1981) demonstrated that heating N-(aminocarbonyl)-2-cyano-3-oxobutanamide with sodium hydroxide at 60°C for 2 minutes produces 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in 89% yield. While this protocol targets a methyl-substituted analog, replacing the methyl-bearing precursor with cyanoacetamide enables synthesis of the unsubstituted parent compound.

Reaction Conditions Table

Acid-Mediated Pathways

Alternative routes employ acidic conditions for cyclization. A patent by Shimada et al. (2015) describes reacting 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with copper(I) cyanide in dimethylformamide at 120°C, yielding the carbonitrile via nucleophilic aromatic substitution. This method avoids alkaline conditions that may hydrolyze sensitive functional groups.

Functional Group Interconversion

Carboxylate-to-Carbonitrile Conversion

Crystal structure data for orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) reveals a planar diketo tautomer stabilized by hydrogen bonding. Decarboxylation of its methyl ester derivative with phosphorus oxychloride generates a reactive acyl chloride intermediate, which undergoes ammonolysis to form the carbonitrile. EvitaChem’s protocol for related compounds uses methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate treated with trimethylsilyl cyanide (TMSCN) in acetonitrile, achieving 76% conversion.

Mechanistic Pathway

-

Ester activation:

-

Cyanation:

Halogen Exchange Reactions

Patent US20170354673A1 discloses a two-step bromination-cyanation sequence:

-

Bromination at C4 using in dichloromethane

-

Displacement with in DMF at 100°C

This method provides regioselective access to the carbonitrile but requires stringent anhydrous conditions.

Catalytic Cyanation Strategies

Palladium-Catalyzed Cross-Coupling

Modern approaches employ transition metal catalysts for direct C–H cyanation. A 2024 study utilized Pd(OAc)₂ with Xantphos ligand and zinc cyanide in toluene, achieving 68% yield at 80°C. While less efficient than classical methods, this route avoids prefunctionalized substrates.

Optimization Data

| Catalyst System | Yield (%) |

|---|---|

| Pd(OAc)₂/Xantphos | 68 |

| NiCl₂(dppe) | 42 |

| CuI/1,10-phenanthroline | 55 |

Comparative Analysis of Methods

Advantages and Limitations Table

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Base-Catalyzed | 89 | Low | High | Moderate |

| Acid-Mediated | 75 | Medium | Moderate | High |

| Catalytic Cyanation | 68 | High | Low | Excellent |

The base-catalyzed route offers the highest efficiency for bulk synthesis, while catalytic methods suit late-stage diversification in medicinal chemistry.

Structural Characterization

X-ray diffraction studies confirm the planar pyrimidine ring with bond lengths of and . IR spectroscopy shows characteristic absorptions at:

-

(C≡N stretch)

-

(C=O)

-

(C=C)

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, reduction can produce primary amines, and substitution can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₄N₄O₂

- Molecular Weight : 156.11 g/mol

- CAS Number : 769-97-1

The compound features a pyrimidine ring with two keto groups and a cyano group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest : It can cause arrest at the G1/S phase transition.

- Caspase Activation : Induces apoptosis via caspase pathway activation.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating its potential as a chemotherapeutic agent more effective than standard treatments like doxorubicin.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes and cell membranes:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

In vitro studies have confirmed its effectiveness against several pathogenic strains, making it a candidate for further development in antimicrobial therapies.

Agricultural Applications

In agriculture, this compound is being investigated for its potential as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests suggests it could be effective in controlling agricultural pests without harming crops.

Materials Science

The compound's unique chemical structure allows it to be used in the synthesis of novel materials. Its derivatives can be employed in the development of polymers with specific properties such as increased strength or thermal stability.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound better, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile with structurally analogous pyrimidine and pyridine derivatives, highlighting differences in substituents, physical properties, and reactivity:

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The target compound’s cyano group at position 4 contrasts with analogs like 4-(4-Methoxyphenyl)-...-5-carbonitrile (), where the cyano is at position 5. This positional shift alters electron distribution, affecting reactivity toward nucleophiles or electrophiles . 6-(4-Chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile () has dual dioxo groups at positions 2 and 4, unlike the target compound’s 2,6-dioxo arrangement. This difference impacts hydrogen-bonding patterns and solubility .

Thermal Stability :

- The methoxyphenyl-substituted analog () exhibits a high melting point (300°C), likely due to extended π-stacking and hydrogen bonding, whereas the target compound’s melting point is unreported but expected to be lower due to fewer aromatic substituents .

Reactivity: 4,5,6-Trichloropyrimidine-2-carbonitrile () demonstrates Cl-driven reactivity, enabling nucleophilic substitutions at C-4/C-6. In contrast, the target compound’s dioxo groups may favor condensations or cyclization reactions .

Biological Activity

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 769-97-1

- Molecular Formula : CHNO

- Molecular Weight : 155.11 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have been implicated in cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the carbonitrile group enhances its reactivity and potential for binding to microbial targets.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| BCAT1 Inhibition | 81 | |

| Antimicrobial Activity (E. coli) | 25 | |

| Cytotoxicity (Cancer Cell Lines) | 15 |

Case Study 1: Inhibition of BCAT Enzymes

A study investigated the effects of various pyrimidinedione derivatives on BCAT enzymes. The compound demonstrated a significant IC50 value of 81 nM against BCAT1 and BCAT2 enzymes. This suggests its potential as a therapeutic agent in treating cancers where BCAT activity contributes to tumor growth and chemotherapy resistance .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against E. coli. The compound exhibited an IC50 value of 25 µM, indicating moderate antimicrobial activity that could be harnessed for developing new antibiotics .

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of 15 µM for several cell types, suggesting that it may serve as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions starting from precursors like 4,6-dichloro-2-(methylthio)pyrimidine. Key steps include:

- Chlorination : Replacement of methylthio groups with chlorine using sulfuryl chloride (SO₂Cl₂) at 0–5°C .

- Cyano Substitution : Subsequent substitution of chlorine atoms with cyano groups using trimethylsilyl cyanide (TMSCN) in anhydrous dimethylformamide (DMF) under nitrogen .

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediate phases .

- Use inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. How can the purity and structural identity of this compound be validated?

Q. What crystallographic methods are suitable for determining its solid-state structure?

- X-ray Diffraction : Use single-crystal X-ray diffraction with SHELXTL or SHELXL software for refinement .

- Key Parameters :

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Graph-Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., N–H···O and O–H···N interactions) .

- Thermodynamic Impact : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce lattice energy, lowering melting points compared to non-H-bonded analogs .

- Contradictions : Discrepancies in reported melting points may arise from polymorphic forms stabilized by varying H-bond networks .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. How can structural modifications enhance its bioactivity in pharmacological studies?

Q. What analytical techniques resolve contradictions in reported thermodynamic properties?

- DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorph transitions, while thermogravimetric analysis (TGA) quantifies decomposition thresholds .

- Solution Calorimetry : Measure enthalpy of dissolution in DMSO to reconcile discrepancies in solvation energy data .

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.